N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide
Description
N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide, also known as GSK2256294A (CAS: 1142090-23-0), is a bifunctional inhibitor of human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids . Its molecular formula is C₂₁H₂₄F₃N₇O (molecular weight: 447.46 g/mol), featuring a cyclohexane-carboxamide core substituted with a triazine-amino group and a 4-cyano-2-(trifluoromethyl)benzyl moiety . Preclinical studies demonstrated its efficacy in suppressing pulmonary inflammation in cigarette smoke-exposed mice . Clinical trials targeting hypertension, obesity, and chronic obstructive pulmonary disease (COPD) are ongoing, though results remain pending .
Properties
Molecular Formula |
C21H24F3N7O |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31) |
InChI Key |
LQHDJQIMETZMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the cyano-trifluoromethyl benzyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.
Cyclohexane carboxamide formation:
Triazinyl group attachment: The triazinyl group can be introduced via nucleophilic substitution reactions, often using triazine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino and cyclohexane groups.
Reduction: Reduction reactions can occur at the cyano group, potentially converting it to an amine.
Substitution: The triazinyl and benzyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylamino group could yield a nitroso or nitro derivative, while reduction of the cyano group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways, especially those involving the triazinyl group.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating diseases where modulation of the involved pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Comparison of hsEH Inhibitors
Key Observations :
- Structural Backbone : Unlike urea-based hsEH inhibitors (e.g., AUDA, AR9281), GSK2256294A employs a carboxamide scaffold, which may enhance metabolic stability and reduce off-target interactions .
- The trifluoromethyl and cyano groups enhance lipophilicity and electron-withdrawing properties, optimizing membrane permeability .
Functional Analogues in Antimicrobial and Anti-inflammatory Activity
Tetrahydropyrimidine-carboxamide Derivatives
Compounds like N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () share the trifluoromethylphenyl-carboxamide motif but lack the triazine group.
Cyclohexanecarboxamide Analogues
- N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide (): Retains the cyclohexane-carboxamide core but replaces the triazine with a dichloro-hydroxyphenyl group. This compound lacks hsEH inhibition, emphasizing the critical role of the triazine-amino substituent in GSK2256294A .
- N-[4-Amino-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (): Features a simpler phenyl-carboxamide structure without heterocyclic substituents, highlighting the necessity of the triazine moiety for hsEH targeting .
Computational Similarity Assessment
However, its Morgan fingerprint shares partial overlap with piperidine-carboxamide analogues (e.g., CAS: 1141895-52-4), particularly in the trifluoromethyl and carboxamide regions . Activity cliffs (structurally similar compounds with divergent bioactivity) are evident in comparisons with antimicrobial carboxamides, underscoring the specificity of GSK2256294A’s triazine group for hsEH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
